molecular formula C10H7F3N2O2S B2429779 Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 866038-91-7

Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2429779
CAS No.: 866038-91-7
M. Wt: 276.23
InChI Key: AFVXATHGLGLCEC-UHFFFAOYSA-N
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Description

Historical Context of Thieno[2,3-b]pyridine Derivatives

The development of thieno[2,3-b]pyridine chemistry traces its origins to the broader exploration of fused heterocyclic systems that began in earnest during the mid-twentieth century. Early synthetic efforts focused on establishing reliable methodologies for constructing these bicyclic frameworks, with pioneering work by researchers exploring modifications of classical quinoline synthesis approaches. The Gould-Jacobs reaction, originally developed for quinoline preparation, was successfully adapted for thieno[2,3-b]pyridine synthesis, providing a foundational methodology that continues to influence contemporary synthetic strategies.

The introduction of trifluoromethyl substitution into pyridine frameworks emerged as a distinct area of research focus due to the recognition that trifluoromethyl groups impart unique electronic properties and metabolic stability to organic molecules. Three primary synthetic approaches have been established for preparing trifluoromethylpyridine derivatives: chlorine/fluorine exchange using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using specialized reagents such as trifluoromethyl copper. These methodological advances have enabled the systematic exploration of trifluoromethyl-substituted thieno[2,3-b]pyridines as research targets.

Historical synthesis records indicate that thieno[2,3-b]pyridine derivatives gained prominence in medicinal chemistry research following the discovery of their biological activities. The development of synthetic methodologies for these compounds has been driven by their potential applications in pharmaceutical research, particularly as scaffolds for developing compounds with anticancer, antimicrobial, and other therapeutic properties. The evolution of synthetic techniques has progressed from simple cyclization reactions to sophisticated multi-step procedures that allow for precise functional group placement and stereochemical control.

Structural Classification and Nomenclature

Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate belongs to the broader class of thieno[2,3-b]pyridines, which are characterized by a thiophene ring fused to a pyridine ring in a specific geometric arrangement. The systematic nomenclature reflects the precise positioning of substituents according to International Union of Pure and Applied Chemistry guidelines, with the thieno[2,3-b]pyridine numbering system serving as the foundation for describing substitution patterns.

The molecular structure encompasses several distinct functional domains that contribute to its chemical and biological properties. The core thieno[2,3-b]pyridine framework provides a planar, aromatic foundation with delocalized electron density distributed across both rings. Crystallographic studies of related compounds demonstrate that the thieno[2,3-b]pyridine ring system maintains essential planarity, with minimal deviation from coplanarity even in the presence of multiple substituents.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₇F₃N₂O₂S
Molecular Weight 276.24 g/mol
PubChem CID 4208883
IUPAC Name This compound
InChI Key AFVXATHGLGLCEC-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(S1)N=C(C=C2)C(F)(F)F)N
Creation Date 2005-09-13
Last Modified 2025-05-24

The trifluoromethyl substituent at position 6 introduces significant electronic perturbation to the aromatic system through its strong electron-withdrawing character. This substitution pattern has been shown to influence both the electronic distribution within the heterocyclic framework and the overall molecular properties, including lipophilicity and metabolic stability. The positioning of the trifluoromethyl group at the 6-position specifically affects the electron density at the nitrogen atom of the pyridine ring, potentially influencing binding interactions with biological targets.

The amino group at position 3 provides a site for hydrogen bonding interactions and serves as a potential nucleophilic center for further chemical modifications. Structural studies indicate that amino substituents on thieno[2,3-b]pyridine frameworks typically adopt conformations that maximize intramolecular hydrogen bonding while maintaining optimal orbital overlap with the aromatic system. The methyl ester functionality at position 2 serves both as a protecting group for the carboxylic acid and as a site for potential prodrug strategies in biological applications.

Significance in Heterocyclic Chemistry Research

The research significance of this compound extends across multiple domains of contemporary chemical investigation. In the context of synthetic methodology development, this compound serves as a representative target for evaluating new synthetic approaches to complex heterocyclic systems. The presence of multiple functional groups requiring orthogonal protection and deprotection strategies makes it an excellent test case for developing efficient synthetic sequences.

Recent research has demonstrated that thieno[2,3-b]pyridine derivatives exhibit significant biological activities across diverse therapeutic areas. Compounds within this structural class have shown promising anticancer activity through multiple mechanisms, including inhibition of phospholipase C isoforms, modulation of copper-trafficking proteins, and interaction with tubulin. The specific substitution pattern present in this compound positions it as a valuable scaffold for structure-activity relationship studies aimed at optimizing biological activity.

Table 2: Research Applications of Thieno[2,3-b]pyridine Derivatives

Research Area Application Biological Target Reference
Anticancer Research Cell proliferation inhibition Phospholipase C isoforms
Metabolic Studies Cancer stem cell modulation Glycosphingolipid pathways
Structural Biology Crystal packing analysis Solubility optimization
Synthetic Chemistry Methodology development Multi-step synthesis
Medicinal Chemistry Prodrug development Enhanced bioavailability

The compound's significance in materials chemistry research stems from its potential applications in developing new fluorinated materials with unique electronic properties. The combination of the aromatic heterocyclic framework with trifluoromethyl substitution creates opportunities for developing materials with specific dielectric properties and thermal stability characteristics. Research into the crystal packing behavior of related compounds has revealed that strategic substitution can disrupt intermolecular interactions, leading to improved solubility and processability.

From a synthetic chemistry perspective, this compound represents an advanced synthetic target that requires sophisticated planning and execution. The construction of such molecules often involves multi-step sequences that test the limits of current synthetic methodology. Recent advances in thieno[2,3-b]pyridine synthesis have focused on developing more efficient routes that minimize the number of synthetic steps while maximizing overall yield and selectivity.

The compound also serves as a valuable probe for investigating structure-property relationships in heterocyclic systems. The specific arrangement of electron-donating and electron-withdrawing substituents creates a unique electronic environment that can be studied using both experimental and computational approaches. Understanding these electronic effects contributes to the broader knowledge base required for designing new heterocyclic compounds with tailored properties for specific applications.

Properties

IUPAC Name

methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S/c1-17-9(16)7-6(14)4-2-3-5(10(11,12)13)15-8(4)18-7/h2-3H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVXATHGLGLCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-b]pyridine intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate and its derivatives.

Case Study: Triple Negative Breast Cancer

A significant study evaluated the effects of this compound on two triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that certain derivatives exhibited substantial growth inhibition in these cancer cells, with minimal effects on non-tumorigenic MCF-12A cells. The most promising derivative demonstrated a GI50 concentration of 13 μM, leading to reduced cell proliferation and altered cell cycle distribution, specifically increasing the G0/G1 phase while decreasing the S phase .

Table 1: Antitumor Activity of Derivatives

CompoundGI50 (μM)Effect on MDA-MB-231Effect on MCF-12A
2e13Significant growth inhibitionMinimal effect
2fTBDTBDTBD
2hTBDTBDTBD

Antiviral Potential

Emerging research suggests that derivatives of this compound may also possess antiviral properties. A comprehensive review highlighted various synthesized N-Heterocycles with promising activity against viral pathogens. While specific data on this compound's antiviral efficacy is limited, its structural similarities to known antiviral agents warrant further investigation .

Synthesis and Modification

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. Modifications to the thieno[2,3-b]pyridine structure can enhance biological activity and selectivity for cancer cells. For instance, substituting different aryl groups has been shown to affect the antitumor efficacy significantly, indicating that structure-activity relationships (SAR) are crucial in optimizing therapeutic outcomes .

Table 2: Synthesis Conditions and Yields

Reaction TypeConditionsYield (%)
Suzuki-Miyaura Cross-CouplingPd(dppf).CH₂Cl₂; K₂CO₃; DME:H₂O (100 °C)Up to 82%

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The compound can inhibit or activate these targets, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar in structure but with a hydroxyl group instead of an amino group.

    Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate: Contains a phenyl group, which alters its chemical and biological properties.

Uniqueness

Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly in cancer treatment.

  • Molecular Formula : C10H7F3N2O2S
  • Molecular Weight : 276.23 g/mol
  • CAS Number : CB01539198

Synthesis

The compound can be synthesized through various methods, including C-C Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows for the introduction of various aryl groups, enhancing the compound's biological profile by modifying its hydrophobicity and electronic properties .

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. In these studies, compounds exhibited a GI50 concentration of approximately 13 µM, leading to decreased cell viability and proliferation .
  • Mechanism of Action : The antitumor activity is attributed to alterations in the cell cycle profile, where treated cells showed an increase in the G0/G1 phase and a decrease in the S phase, suggesting that the compound may inhibit cell cycle progression . Notably, apoptosis markers such as PARP and caspase-3 did not show significant changes, indicating that the mechanism may involve pathways other than apoptosis .

Case Studies

  • In Vitro Studies : A study using the sulforhodamine B assay assessed the growth inhibition in TNBC cells. The results indicated that three derivatives of thieno[2,3-b]pyridine caused substantial growth inhibition with minimal effects on non-tumorigenic cells (MCF-12A), underscoring their selectivity for cancer cells .
  • In Vivo Studies : In ovo CAM (chick chorioallantoic membrane) models demonstrated that one derivative significantly reduced tumor size, further supporting its potential as an anticancer agent .

Comparative Analysis of Related Compounds

Compound NameStructureAntitumor ActivityMechanism
This compoundStructureSignificant against TNBCCell cycle arrest
SorafenibStructureApproved for multiple cancersMulti-kinase inhibition
Other Thieno DerivativesVariesVariableDepends on structure

Q & A

Q. What are the common synthetic routes for preparing thieno[2,3-b]pyridine derivatives like Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate?

  • Methodological Answer : A typical synthesis involves cyclocondensation of substituted pyridine precursors with thiophene-based intermediates. For example, tetrachloromonospirocyclotriphosphazenes (precursors) react with diamines in tetrahydrofuran (THF) under inert conditions, followed by column chromatography for purification . Key steps include:
  • Use of triethylamine (Et3_3N) as a base to deprotonate intermediates.
  • Reaction monitoring via thin-layer chromatography (TLC) to confirm product formation.
  • Isolation of pure compounds using silica gel column chromatography with gradient elution .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and trifluoromethyl group integration .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. For example, thieno[2,3-b]pyridine derivatives often exhibit planar aromatic systems with hydrogen-bonding networks stabilizing the crystal lattice .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : While specific safety data for this compound are limited, analogous thienopyridines require:
  • Use of personal protective equipment (PPE) including nitrile gloves and lab coats.
  • Handling in a fume hood to avoid inhalation of fine particles.
  • Compliance with GHS guidelines for laboratory chemicals, including emergency protocols for spills or exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents like DMSO enhance fluorination reactions (e.g., introducing trifluoromethyl groups) .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu systems) may accelerate coupling reactions.
  • Temperature Control : Maintaining room temperature for 72 hours reduces side reactions in cyclization steps .
    Yield tracking via HPLC or GC-MS is critical for iterative optimization .

Q. How should researchers address contradictory data in biological activity studies of this compound?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50_{50} values in cytotoxicity assays) .
  • Structural Analog Comparison : Test derivatives like 3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridines to isolate bioactive moieties .
  • Crystallographic Analysis : Compare XRD data to rule out polymorphic effects on activity .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : SAR studies leverage:
  • Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity at the amino and trifluoromethyl groups .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or DNA topoisomerases) using software like AutoDock Vina.
  • QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs .

Q. How can researchers resolve challenges in characterizing the compound’s solubility and stability?

  • Methodological Answer : Key approaches include:
  • Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify formulation-compatible solvents .
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, and humidity for 4–8 weeks, monitoring degradation via LC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to guide storage conditions .

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